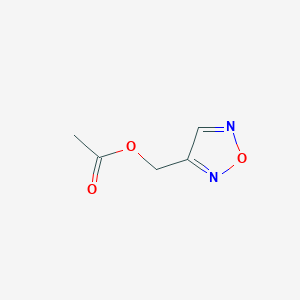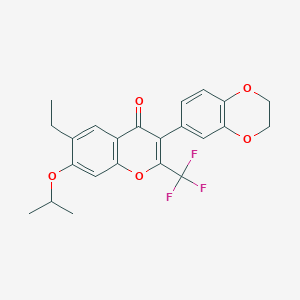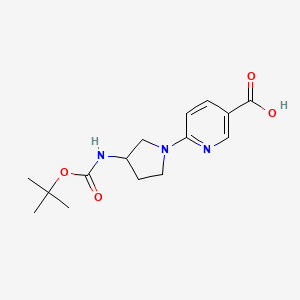![molecular formula C10H16O2 B2569727 2-{Bicyclo[2.2.2]octan-1-yl}acetic acid CAS No. 1895244-70-8](/img/structure/B2569727.png)
2-{Bicyclo[2.2.2]octan-1-yl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{Bicyclo[2.2.2]octan-1-yl}acetic acid is a chemical compound with the molecular weight of 168.24 . It is a powder in physical form . The IUPAC name for this compound is 2-(bicyclo[2.2.2]octan-2-yl)acetic acid .
Synthesis Analysis
The synthesis of bicyclo[2.2.2]octane-1-carboxylates has been achieved under metal-free conditions . A new tandem reaction was realized that permits rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities .Molecular Structure Analysis
The InChI code for 2-{Bicyclo[2.2.2]octan-1-yl}acetic acid is1S/C10H16O2/c11-10(12)6-9-5-7-1-3-8(9)4-2-7/h7-9H,1-6H2,(H,11,12) . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
2-{Bicyclo[2.2.2]octan-1-yl}acetic acid is a powder in physical form . It has a molecular weight of 168.24 . The compound should be stored at 4 degrees Celsius .科学的研究の応用
Transparent Metal–Organic Frameworks
The compound has been used in the creation of transparent metal–organic frameworks (MOFs). These MOFs represent a unique opportunity due to their tunable pore size. However, aromatic linkers present strong absorption and reduce the transparency. The use of bicyclic organic dicarboxylic linkers, such as “2-{Bicyclo[2.2.2]octan-1-yl}acetic acid”, can help overcome this issue .
Enantioselective Synthesis
The compound has been used in the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This process provides synthetically useful bicyclo[2.2.2]octane-1-carboxylates in good yields with excellent enantioselectivity .
Bioisostere of the Phenyl Group
The compound has been identified as a new bioisostere of the phenyl group. This substitution has led to improvements in physicochemical properties, such as increased water solubility, enhanced metabolic stability, and reduced lipophilicity .
Drug Discovery
The compound has been used in drug discovery projects. The saturation of (hetero)aromatic rings with bioisosteric replacements, such as “2-{Bicyclo[2.2.2]octan-1-yl}acetic acid”, can lead to the discovery of new bioactive analogs .
Antibacterial Activity
The compound has been used in the synthesis of antibiotics, such as platencin. Platencin blocks FabF and FabH enzymes and exhibits broad-spectrum antibacterial activity against Gram-positive pathogens that show resistance to current antibiotics .
Synthesis of Natural Products
The compound has been used in the synthesis of natural products, such as atisanes and ent-atisanes, atisine-, denudatine-, as well as daphmanidin-type alkaloids .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust, mist, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
特性
IUPAC Name |
2-(1-bicyclo[2.2.2]octanyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-9(12)7-10-4-1-8(2-5-10)3-6-10/h8H,1-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSPEPAHKFZZDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Bicyclo[2.2.2]octanyl)acetic acid | |
CAS RN |
1895244-70-8 |
Source


|
| Record name | 2-{bicyclo[2.2.2]octan-1-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl 5-(4-methoxyphenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2569645.png)
![ethyl 4-(1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B2569650.png)


![2,2-Dimethyl-5-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydrochromen-4-ol](/img/structure/B2569655.png)


![3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]propanamide](/img/structure/B2569661.png)
![4-{5-Cyclopentanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine](/img/structure/B2569663.png)
![4-[2-[(2-fluorobenzyl)thio]-4-oxoquinazolin-3(4H)-yl]-N-(2-furylmethyl)butanamide](/img/structure/B2569664.png)
![N-(benzo[d]thiazol-6-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2569665.png)
![N-(2-ethylphenyl)-N'-{5-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl}urea](/img/structure/B2569666.png)
